molecular formula C21H25ClN6O B2535296 6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179480-59-1

6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No. B2535296
M. Wt: 412.92
InChI Key: ONXBKBCLACPDFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,5-triazines, including “6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride”, often involves the use of cyanuric chloride. Specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .


Molecular Structure Analysis

The molecular structure of “6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride” is based on the 1,3,5-triazine core, which is a class of compounds well known for a long time due to their applications in different fields .


Chemical Reactions Analysis

The chemical transformation of 1,3,5-triazines can be studied under various conditions. For example, under high pressure and high temperature conditions, new structures can appear and crystalline phases can be assigned to layered carbon nitride containing linked s-triazine rings along with amorphous material .

Scientific Research Applications

Synthesis and Characterization in Polymer Research

6-Morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride and its derivatives have been utilized in the synthesis of new heat-resistant polyamides. These polyamides exhibit outstanding solubilities and good thermal stability, making them suitable for various applications in polymer research (Dinari & Haghighi, 2017).

Crystal Structure Analysis

The compound has been synthesized and analyzed for its crystal structure. Such studies contribute to a deeper understanding of the molecular structure and potential applications in material science (Yang Li et al., 2005).

Excited States of Triazine-Based Herbicides

Research into the excited states of sym-triazines, which include derivatives of 6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride, has been conducted. This research aids in understanding the absorption and emission features of such compounds, which is crucial for their use in various fields, including agricultural sciences (Oliva et al., 2005).

Chemical Reactivity and Structure Studies

Studies on the reactivity and structure of related triazine compounds provide insights into their potential applications in various chemical processes. This research is fundamental in expanding the usage of triazine derivatives in synthetic chemistry (Jiang et al., 2007).

Computational Chemistry Studies

Computational studies on 2-chloro-s-triazines, which are related to 6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride, have been conducted to predict their environmental behavior and reactivity. This research is vital in assessing the environmental impact and safety of these compounds (Sawunyama & Bailey, 2002).

Synthesis Methods and Biological Screening

Research into the synthesis of triazine derivatives under various conditions, including microwave irradiation, has been carried out. These studies also involve preliminary biological screening for potential medicinal applications (Dolzhenko et al., 2021).

Anti-Plasmodial Antifolates

The derivative compounds have been evaluated for their antiplasmodial activity, demonstrating potential applications in the field of medicinal chemistry and drug development (Lourens et al., 2016).

Pesticide Removal Using Biosorbents

Studies have been conducted on using low-cost biosorbents for the removal of pesticides, including triazine derivatives, from wastewater. This research is significant for environmental protection and water treatment technologies (Boudesocque et al., 2008).

Future Directions

The future directions for “6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride” and similar compounds could involve further exploration of their potential applications. For example, 1,3,5-triazines are known for their applications in different fields, including the production of herbicides and polymer photostabilisers . They also display important biological properties and are used clinically due to their antitumor properties .

properties

IUPAC Name

2-N,4-N-bis(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O.ClH/c1-15-3-7-17(8-4-15)22-19-24-20(23-18-9-5-16(2)6-10-18)26-21(25-19)27-11-13-28-14-12-27;/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXBKBCLACPDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride

Citations

For This Compound
2
Citations
FF Jian, YX Wei, LH Huang, XY Ren - Acta Crystallographica Section …, 2007 - scripts.iucr.org
The title compound, C18H16ClN5· C2H6O, was prepared by the reaction of p-toluidine with 2, 4, 6-trichloro-1, 3, 5-triazine at room temperature. The three rings are not coplanar; the dihedral angles between the triazine ring and the phenyl rings are 41.32 and 6.58°, and that between the two phenyl rings is 35.58°. The molecular structure and packing are stabilized by N—H⋯ N, C—H⋯ O and C—H⋯ N hydrogen-bond interactions and C—H⋯ π interactions.
Number of citations: 3 scripts.iucr.org
F Jian, H Xiao, Y Wei - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C17H16ClN5· C3H7NO, was prepared by reaction of p-toluidine with 2, 4, 6-trichloro-1, 3, 5-triazine at room temperature. The dihedral angles between the triazine ring and the pendant rings are 3.61 (12) and 53.11 (12)°. An intramolecular C—H⋯ N interaction occurs. The packing is stabilized by N—H⋯ N and N—H⋯ O hydrogen bonds and C—H⋯ π and π–π [centroid–centroid distance= 3.763 (1) Å] interactions.
Number of citations: 3 scripts.iucr.org

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